

Computational Modeling of 2-Octyl Acrylate Monomer Properties: A Technical Guide

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Compound of Interest

Compound Name: 2-OCTYL ACRYLATE

Cat. No.: B1582642

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Introduction

2-Octyl Acrylate (2-OA) is an acrylate ester monomer gaining significant industrial and research interest. Derived from bio-based sources like castor oil, it presents a sustainable alternative to traditional petroleum-based isomers such as 2-ethylhexyl acrylate (2-EHA).^{[1][2]} Its favorable properties, including hydrophobicity, flexibility, and low skin irritation potential, make it a valuable component in the synthesis of polymers for pressure-sensitive adhesives, coatings, and biomedical applications.^{[2][3]} Understanding the fundamental physicochemical properties of the 2-OA monomer is crucial for designing and optimizing these materials.

Computational modeling offers a powerful and efficient approach to predict and analyze monomer properties at an atomic level.^[4] Techniques such as Density Functional Theory (DFT), Molecular Dynamics (MD), and Quantitative Structure-Property Relationship (QSPR) modeling provide deep insights into electronic structure, reactivity, and bulk material behavior, often complementing or guiding experimental work.^{[4][5]} This technical guide provides an in-depth overview of the computational methodologies used to model 2-OA properties, presents key data in a structured format, and offers detailed protocols for researchers and scientists in the field.

Physicochemical and Modeled Properties of 2-Octyl Acrylate

Computational models are validated by comparing their predictions against experimentally determined properties. The following table summarizes key quantitative data for the 2-OA monomer and its corresponding polymer, drawing from both experimental measurements and computational studies.

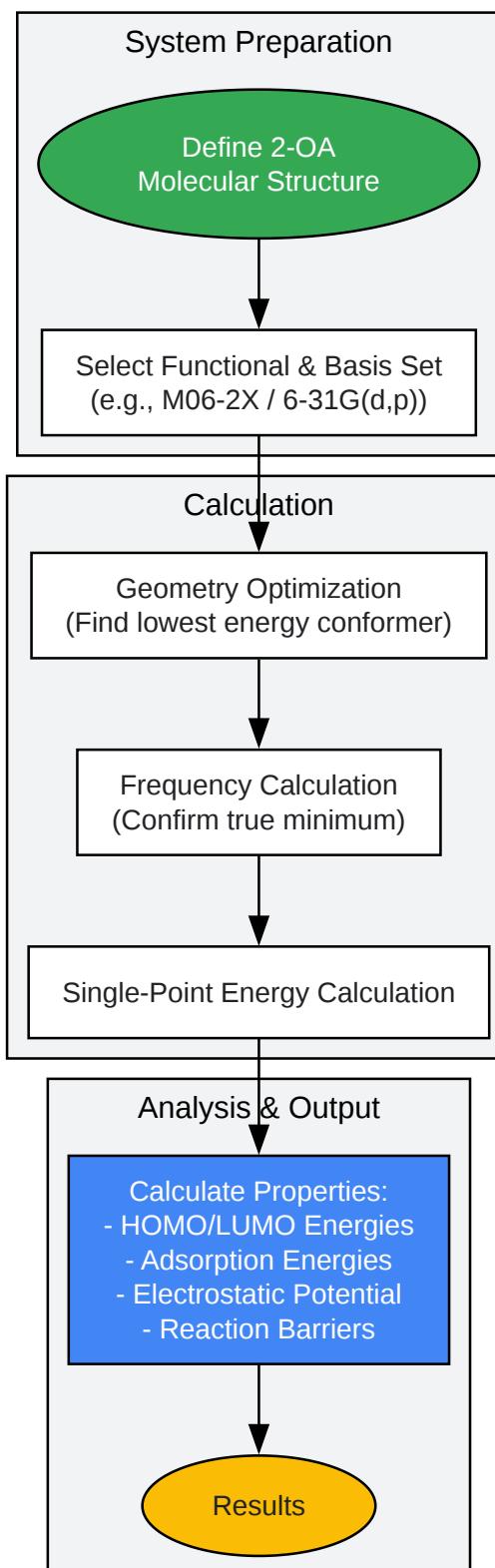
Property	Value	Method / Source
Monomer Properties		
Molecular Formula	<chem>C11H20O2</chem>	Standard
Molecular Weight	184.28 g/mol	Standard[2][6][7]
Density	0.8754 g/cm ³	Experimental[7]
Boiling Point	220°C (approx.)	Experimental[6]
79°C @ 5.4 Torr	Experimental[7]	
Refractive Index	1.434	Experimental[7]
Water Solubility	0.01 g/L @ 25°C	Experimental[6]
Reactivity Ratios	Q = 0.33, e = 0.58	Experimental[6]
Biobased Carbon Content	73%	Experimental (ISO 16620)[2]
Polymer Properties		
Glass Transition Temp. (T _g)	-44°C	Experimental (DSC)[2]
-65°C	Experimental[6]	
228 K (-45°C)	Computational (MD)[8]	
Computational Properties		
Adsorption Energy (Mg ²⁺)	Strongest Interaction	Computational (DFT)[9][10]
Adsorption Energy (Na ⁺)	Moderate Interaction	Computational (DFT)[9][10]
Adsorption Energy (Cl ⁻)	Weakest Interaction	Computational (DFT)[9][10]

Computational Modeling Methodologies

Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of molecules.^[4] It is particularly effective for calculating properties related to reactivity, molecular geometry, and intermolecular interactions. For 2-OA, DFT has been employed to study its electronic properties and interactions with various ions, which is crucial for applications in marine coatings and other functional materials.^{[9][10]} Studies show that divalent cations like Mg^{2+} exhibit the strongest interaction with the monomer, significantly altering the HOMO-LUMO gap and stabilizing the system.^{[9][10][11]}

A typical DFT workflow involves optimizing the molecular geometry of the 2-OA monomer and then performing calculations to determine electronic descriptors like HOMO/LUMO energies and electrostatic potential maps. These calculations are foundational for understanding reaction mechanisms, such as chain transfer to monomer reactions in acrylate polymerization.^{[12][13]}

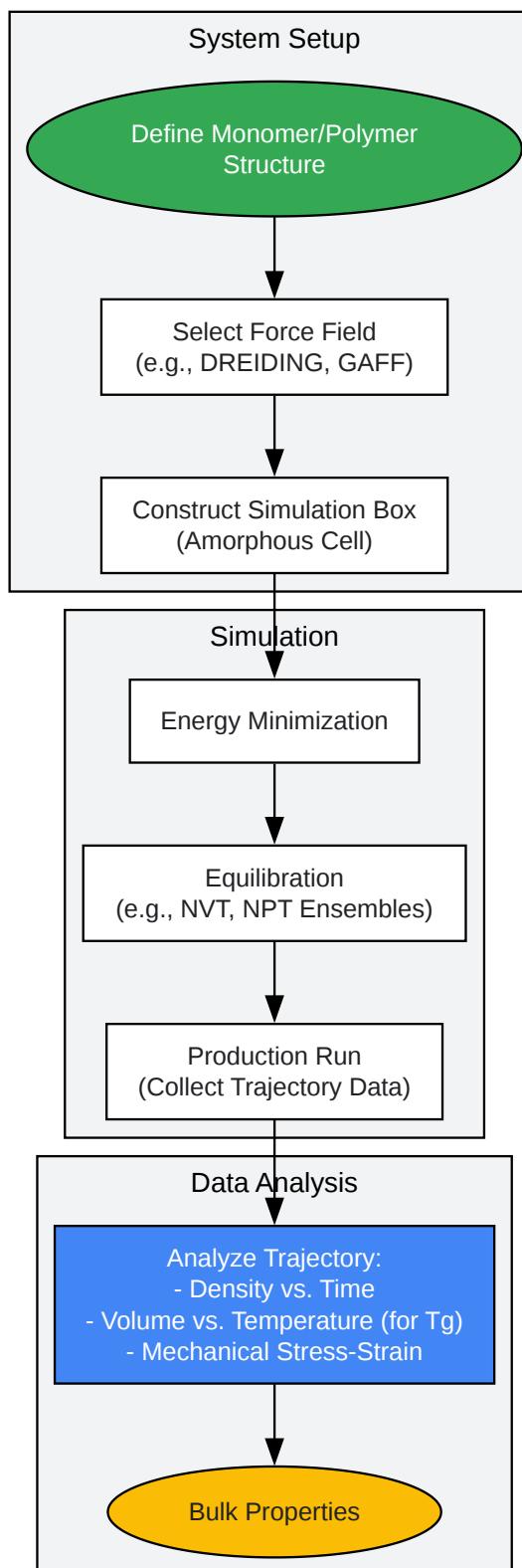


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A generalized workflow for DFT calculations on **2-octyl acrylate**.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD is ideal for predicting bulk properties of materials by simulating a representative volume of the substance. For acrylates, MD has been used to calculate properties like density, glass transition temperature (Tg), and mechanical characteristics.^{[8][14]} These simulations rely on force fields, such as DREIDING or GAFF, which define the potential energy of the system based on atomic positions.^{[14][15]} By simulating the cooling of an amorphous cell of poly(**2-octyl acrylate**), for instance, one can predict its Tg by observing the change in the slope of the volume-temperature curve.^[8]

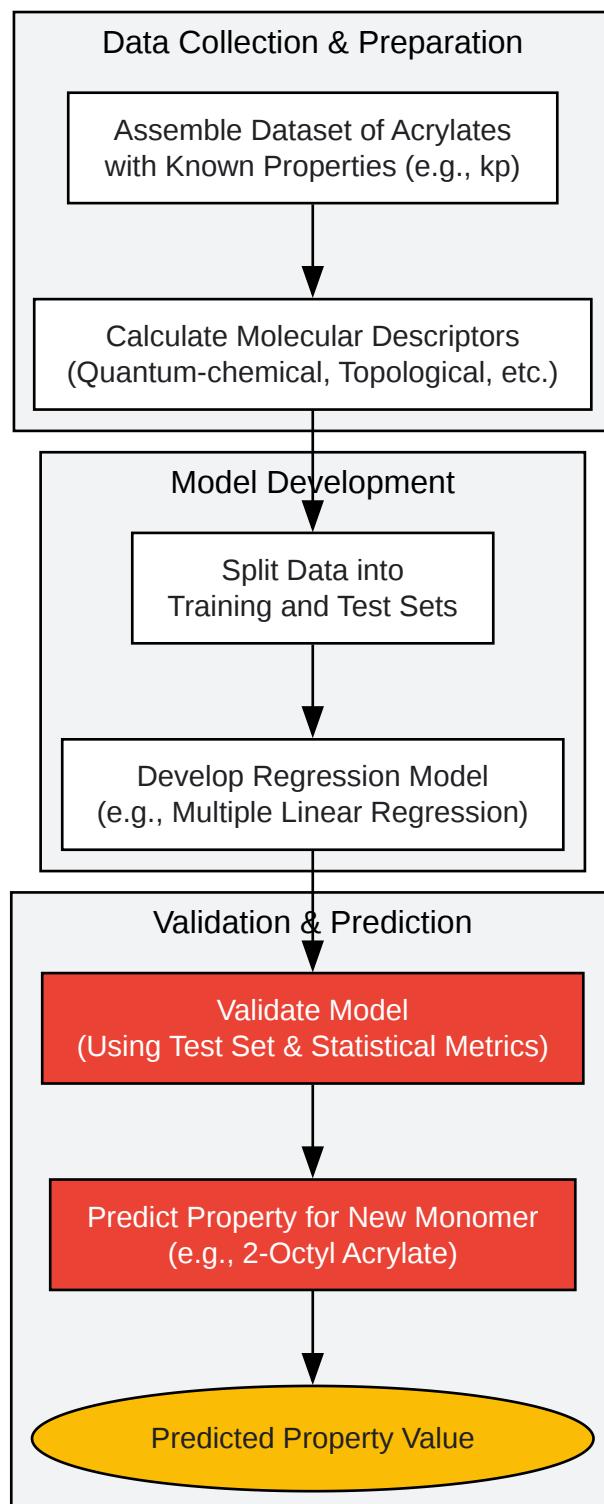


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A typical workflow for MD simulations to predict bulk polymer properties.

Quantitative Structure-Property Relationship (QSPR)

QSPR modeling is a statistical approach that correlates the chemical structure of a molecule with its physicochemical properties.^[16] These models are built by developing mathematical relationships between calculated molecular descriptors (e.g., electronic, topological) and an experimentally measured property. For acrylates, QSPR models have been successfully developed to predict polymerization kinetics, such as the propagation rate coefficient (k_p), for a wide range of monomers from a single unified formula.^{[5][17]} This predictive capability is invaluable for designing new monomers and optimizing polymerization processes without the need for extensive experimentation.

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Logical relationship diagram for building a QSPR model.

Detailed Computational Protocols

Protocol 1: DFT Calculation of Monomer Electronic Properties

This protocol outlines a typical procedure for calculating the electronic properties of a single **2-octyl acrylate** monomer using DFT.

- Molecule Construction:
 - Build the 3D structure of the **2-octyl acrylate** monomer using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom types and initial bond lengths/angles.
- Conformational Search (Optional but Recommended):
 - Perform a conformational search using a lower-level theory (e.g., a semi-empirical method or molecular mechanics) to identify low-energy conformers, as the long octyl chain allows for significant flexibility.
- Geometry Optimization:
 - Select the lowest-energy conformer as the starting geometry.
 - Perform a full geometry optimization using a selected DFT functional and basis set. A common and robust choice for organic molecules is the M06-2X functional with the 6-31G(d,p) basis set.[\[13\]](#)
 - The optimization calculation should continue until the forces on the atoms and the energy change between steps fall below a defined convergence threshold.
- Frequency Analysis:
 - Perform a frequency calculation at the same level of theory used for optimization.
 - Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. If imaginary frequencies exist, it indicates a transition state, and the geometry must be further optimized.

- Single-Point Energy Calculation and Property Analysis:
 - Using the optimized geometry, perform a single-point energy calculation, often with a larger basis set (e.g., 6-311+G(d,p)) for higher accuracy.
 - From the output of this calculation, extract key electronic properties:
 - HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are critical for assessing chemical reactivity.
 - Molecular Orbitals: Visualize the HOMO and LUMO to identify reactive sites.
 - Mulliken or Natural Bond Orbital (NBO) Charges: Analyze the charge distribution across the molecule.
 - Electrostatic Potential (ESP) Map: Visualize the charge distribution on the molecular surface to predict sites for electrophilic or nucleophilic attack and non-covalent interactions.[9][18]

Protocol 2: MD Simulation for Bulk Polymer Density

This protocol describes a general workflow for determining the bulk density of amorphous poly(**2-octyl acrylate**) via MD simulations.

- System Setup:
 - Polymer Chain Construction: Generate an atactic poly(**2-octyl acrylate**) chain of a representative length (e.g., 50 monomer units).
 - Force Field Selection: Choose a suitable all-atom force field. The DREIDING or General Amber Force Field (GAFF) are common choices for acrylic polymers.[14][15] Assign partial charges to the atoms using a validated method (e.g., AM1-BCC).
 - Simulation Box: Construct a cubic simulation box and randomly pack it with multiple polymer chains (e.g., 10-20 chains) to achieve a target density close to the expected experimental value. Apply periodic boundary conditions in all three dimensions.
- Energy Minimization:

- Perform an energy minimization of the initial system to relax any unfavorable contacts or steric clashes created during the packing process.
- Equilibration:
 - NVT Ensemble (Canonical): Heat the system to a high temperature (e.g., 600 K, well above the experimental Tg) while keeping the volume constant. Run the simulation for a sufficient duration (e.g., 1-2 nanoseconds) to allow the polymer chains to relax and achieve a randomized, molten state.
 - NPT Ensemble (Isothermal-Isobaric): Switch to the NPT ensemble at the same high temperature and a pressure of 1 atm. This allows the simulation box volume to fluctuate and reach an equilibrium density. Run for several nanoseconds until the system density stabilizes.
- Production and Annealing:
 - Simulated Annealing: From the equilibrated high-temperature state, gradually cool the system in a stepwise manner (e.g., decrease temperature by 20 K every 1-2 ns) down to the target temperature (e.g., 298 K).
 - Final Equilibration: Once at the target temperature, run a final NPT equilibration for several nanoseconds to ensure the density has fully converged.
- Data Analysis:
 - The production phase of the simulation is the final NPT run at the target temperature.
 - Calculate the average density of the system over this production trajectory. The standard deviation of the density provides an estimate of the uncertainty in the calculated value. The result can then be compared with the experimental density.

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